1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid
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Description
1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C37H35ClN2O6 and its molecular weight is 639.1 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid is a complex organic molecule with significant potential for various biological activities. This article delves into its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring and multiple aromatic systems, which contribute to its interaction with biological targets. The presence of functional groups such as methoxy and carboxylic acid suggests potential therapeutic applications. The stereochemistry of the compound also plays a crucial role in its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily through structure-activity relationship (SAR) studies. The following key activities have been noted:
- Anticancer Activity : Preliminary studies indicate that derivatives containing benzodioxole moieties exhibit anticancer properties. For instance, compounds derived from benzodioxole have shown significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells .
- Anti-inflammatory Effects : Compounds similar to this one have exhibited anti-inflammatory activity, which is critical in treating conditions characterized by chronic inflammation .
- Antioxidant Properties : The antioxidant capacity of benzodioxole derivatives has been assessed using DPPH assays, indicating their potential to scavenge free radicals .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Significant cytotoxicity in Hep3B cells | |
Anti-inflammatory | Reduction in inflammatory markers | |
Antioxidant | Effective scavenging of DPPH radicals |
Case Study: Anticancer Evaluation
In a study assessing the anticancer properties of various derivatives, it was found that certain compounds demonstrated low IC50 values (indicative of high potency) against Hep3B cells. Specifically, compounds with amide functionalities showed enhanced cytotoxicity compared to others . The study utilized flow cytometry to analyze cell cycle perturbations, revealing that some derivatives effectively arrested the cell cycle at the G2-M phase, suggesting their potential as anticancer agents.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions between the compound’s functional groups and specific biological targets (such as enzymes or receptors) play a significant role in its pharmacological profile.
Properties
IUPAC Name |
1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35ClN2O6/c1-24-28(8-5-9-30(24)27-11-12-33-36(18-27)44-15-14-43-33)23-46-35-19-34(45-22-26-7-4-6-25(16-26)20-39)29(17-31(35)38)21-40-13-3-2-10-32(40)37(41)42/h4-9,11-12,16-19,32H,2-3,10,13-15,21-23H2,1H3,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGDHKISWTSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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